molecular formula C10H14N4O B12875961 7-Methoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboximidamide

7-Methoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboximidamide

Cat. No.: B12875961
M. Wt: 206.24 g/mol
InChI Key: AUDRCNRVMNGKQX-UHFFFAOYSA-N
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Description

7-Methoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboximidamide is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound features a pyrrole ring fused to a pyridine ring, with various functional groups attached. Pyrrolopyridines are known for their broad spectrum of pharmacological properties, making them valuable in medicinal chemistry .

Preparation Methods

The synthesis of 7-Methoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboximidamide typically involves multiple steps. One common synthetic route includes the cyclization of a precursor compound, followed by functional group modifications. For instance, a base-mediated cyclization of a bromo-iodopyridine precursor can yield the pyrrolopyridine core, which is then further modified to introduce the methoxy and methyl groups . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pyrrolopyridine ring. Common reagents and conditions for these reactions include solvents like tetrahydrofuran (THF) and catalysts such as palladium on carbon.

Scientific Research Applications

7-Methoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboximidamide has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: It is used in studies related to enzyme inhibition and protein interactions.

    Medicine: This compound has potential therapeutic applications, including anticancer, antiviral, and antidiabetic activities.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Methoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboximidamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular pathways, leading to therapeutic effects such as reduced tumor growth or viral replication .

Comparison with Similar Compounds

Similar compounds to 7-Methoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboximidamide include other pyrrolopyridine derivatives such as:

Biological Activity

7-Methoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboximidamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including analgesic, sedative, antimicrobial, and anticancer effects, based on recent research findings.

Chemical Structure and Properties

The compound belongs to the pyrrolopyridine family, characterized by a fused pyrrole and pyridine ring structure. Its molecular formula is C10_{10}H12_{12}N4_{4}O, and it features a methoxy group at the 7-position and a carboximidamide functional group that is crucial for its biological activity.

1. Analgesic and Sedative Properties

Research indicates that derivatives of pyrrolo[3,4-c]pyridine exhibit significant analgesic effects. A study demonstrated that several derivatives showed higher analgesic activity than aspirin in the writhing test, with some compounds comparable to morphine in effectiveness. The mechanisms behind these effects are believed to involve modulation of pain pathways in the central nervous system.

CompoundAnalgesic Activity (Writhing Test)Comparison
This compoundHighComparable to Morphine
AspirinModerateReference

2. Antimicrobial Activity

The compound has shown promising antimicrobial properties against various bacterial strains. In vitro studies have reported effective inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate potent activity, suggesting its potential as an antimicrobial agent.

Bacterial StrainMIC (µg/mL)Reference Compound
Staphylococcus aureus6.25Vancomycin
Escherichia coli12.5Ciprofloxacin
Klebsiella pneumoniae6.25Chloramphenicol

3. Anticancer Activity

Preliminary studies have indicated that the compound may possess anticancer properties by targeting specific cellular pathways involved in cancer cell proliferation. It has been observed to stabilize G-quadruplex structures in DNA, which can inhibit cancer cell growth.

The biological activities of this compound are attributed to its ability to interact with various molecular targets:

  • Pain Modulation : Interaction with opioid receptors and inhibition of inflammatory mediators.
  • Antimicrobial Action : Disruption of bacterial cell wall synthesis and function.
  • Anticancer Mechanism : Stabilization of G-quadruplex DNA structures leading to inhibition of oncogenic pathways.

Case Studies

  • Analgesic Effects : In a controlled study involving mice, the compound was administered at varying doses to evaluate its pain-relieving effects compared to morphine and aspirin. Results indicated a dose-dependent response with significant pain relief observed at higher concentrations.
  • Antimicrobial Efficacy : A series of tests were conducted against common pathogens such as S. aureus and E. coli. The compound exhibited strong antibacterial activity with MIC values suggesting potential for development into therapeutic agents.

Properties

Molecular Formula

C10H14N4O

Molecular Weight

206.24 g/mol

IUPAC Name

7-methoxy-6-methyl-1,3-dihydropyrrolo[3,4-c]pyridine-2-carboximidamide

InChI

InChI=1S/C10H14N4O/c1-6-9(15-2)8-5-14(10(11)12)4-7(8)3-13-6/h3H,4-5H2,1-2H3,(H3,11,12)

InChI Key

AUDRCNRVMNGKQX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C2CN(CC2=C1OC)C(=N)N

Origin of Product

United States

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